N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a structurally complex small molecule characterized by three key motifs:
- A 2,3-dihydro-1-benzofuran-5-sulfonamide core, providing a rigid aromatic system with a sulfonamide group, a common pharmacophore in enzyme inhibitors.
- A 1,2,4-oxadiazole ring, a heterocycle known for metabolic stability and hydrogen-bonding capabilities.
The oxadiazole linker may enhance solubility and bioavailability compared to ester or amide analogs .
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S/c1-20-9-11(7-16-20)15-18-14(24-19-15)8-17-25(21,22)12-2-3-13-10(6-12)4-5-23-13/h2-3,6-7,9,17H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZSKTMJDSQCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation
The cyclocondensation of pentane-2,4-dione (16 ) with hydrazine hydrate in methanol yields 3,5-dimethyl-1H-pyrazole (18 ) quantitatively. Regioselectivity challenges arise with unsymmetrical ketones, but methyl-directed cyclization ensures the 4-position remains available for functionalization.
N-Methylation
Methylation of 3,5-dimethyl-1H-pyrazole (18 ) with methyl iodide in tetrahydrofuran (THF) under potassium tert-butoxide catalysis produces 1,3,5-trimethyl-1H-pyrazole (19 ) in 78% yield. The base facilitates deprotonation, enabling nucleophilic substitution at the pyrazole nitrogen (Table 1).
Table 1: Optimization of Pyrazole Methylation Conditions
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Potassium tert-butoxide | THF | 16 | 78 |
| Sodium hydride | DMF | 12 | 55 |
Construction of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole scaffold is assembled via heterocyclization or 1,3-dipolar cycloaddition.
Amidoxime-Acyl Chloride Cyclization
The Tiemann-Krüger method employs amidoximes and acyl chlorides catalyzed by tetrabutylammonium fluoride (TBAF) or pyridine. For this compound, the amidoxime intermediate (A ) reacts with a methyl-substituted acyl chloride to form the 1,2,4-oxadiazole core (B ) (Scheme 1).
Nitrile-Nitrile Oxide Cycloaddition
Alternative routes involve [3+2] cycloaddition between nitriles and nitrile oxides. This method offers regiocontrol, critical for positioning the pyrazole and benzofuran groups.
Synthesis of 2,3-Dihydro-1-Benzofuran-5-Sulfonamide
Benzofuran Core Assembly
Benzofuran derivatives are synthesized via base-catalyzed cyclization. Potassium tert-butoxide promotes intramolecular cyclization of o-halobenzyl ketones to form 2,3-dihydro-1-benzofuran (C ) in dimethylformamide (DMF).
Sulfonylation
Chlorosulfonic acid reacts with the benzofuran intermediate (C ) in chloroform to yield 5-chlorosulfonyl-2,3-dihydro-1-benzofuran (D ). Subsequent amination with 2-phenylethylamine derivatives furnishes the sulfonamide moiety (E ) (Scheme 2).
Final Coupling of Molecular Fragments
Oxadiazole-Pyrazole Conjugation
The 3-position of the 1,2,4-oxadiazole (B ) is functionalized with a methyl group, which undergoes nucleophilic substitution with the 1-methyl-1H-pyrazol-4-yl group. Copper-catalyzed coupling ensures regioselective attachment.
Sulfonamide-Oxadiazole Linkage
The methylene bridge between the oxadiazole and sulfonamide is established via reductive amination. Sodium cyanoborohydride mediates the reaction between an oxadiazole-bearing aldehyde and the benzofuran sulfonamide (E ), yielding the target compound.
Mechanistic and Optimization Insights
Catalytic Efficiency
Potassium tert-butoxide outperforms sodium hydride in methylation reactions due to stronger basicity and reduced side reactions. Similarly, copper triflate enhances cyclocondensation yields in pyrazole synthesis.
Solvent and Temperature Effects
THF and DMF are optimal for polar intermediates, while chloroform facilitates sulfonylation by stabilizing reactive chlorosulfonic acid. Elevated temperatures (60°C) accelerate sulfonyl chloride formation but require careful moisture exclusion.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonamide vs. Benzofuran (target) vs. benzene (): The dihydrobenzofuran core increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Heterocyclic Linkers :
- Oxadiazoles are more hydrolytically stable than pyrazolines, suggesting better metabolic stability .
- Pyrazolines in exhibit cytotoxicity (IC₅₀: 8–35 µM in cancer cells), but the target’s oxadiazole-pyrazole system may reduce off-target toxicity . 1,2,4-Oxadiazole (target) vs.
Substituent Effects :
- The 1-methyl-pyrazole in the target introduces steric hindrance compared to ’s 4-hydroxyphenyl group, which may reduce CA affinity but improve selectivity.
- Aryl groups in ’s pyrazolines enhance π-π interactions, whereas the target’s methyl-pyrazole prioritizes compactness .
Research Findings and Hypotheses
- Carbonic Anhydrase Inhibition : Pyrazoline-sulfonamides () show potent CA inhibition (e.g., CA IX IC₅₀: 0.12 µM). The target’s sulfonamide and heterocycles suggest similar activity, though steric effects from the benzofuran and methyl-pyrazole may modulate potency .
- Cytotoxicity : ’s compounds induce apoptosis in cancer cells, but the target’s oxadiazole linker could mitigate this by reducing reactive metabolite formation.
- Solubility and Bioavailability : The oxadiazole in the target likely improves solubility over pyrazolines, aligning with trends in drug design for CNS targets .
Biological Activity
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that incorporates several pharmacologically relevant moieties, including a pyrazole, oxadiazole, and sulfonamide. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features:
- A pyrazole ring , known for its diverse biological activities.
- An oxadiazole moiety , which enhances the compound's potential as a bioactive agent.
- A sulfonamide group , commonly associated with antibacterial properties.
1. Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of compounds containing pyrazole and oxadiazole moieties. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds similar to our target compound demonstrated up to 85% inhibition of TNF-α at certain concentrations compared to standard anti-inflammatory drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | 76% (1 µM) | 86% (1 µM) | |
| Compound B | 61% (10 µM) | 93% (10 µM) | |
| Target Compound | TBD | TBD | TBD |
2. Antimicrobial Activity
The presence of the sulfonamide group in our compound suggests potential antimicrobial activity. Sulfonamides are known for their effectiveness against a range of bacterial infections. Pyrazole derivatives have also been evaluated against various bacterial strains including E. coli and S. aureus. For example, certain pyrazole derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound C | E. coli | 32 | |
| Compound D | S. aureus | 16 | |
| Target Compound | TBD | TBD | TBD |
3. Anticancer Activity
Recent research has indicated that compounds featuring both pyrazole and oxadiazole rings possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth. Specifically, compounds similar to our target have been tested against various cancer cell lines with promising results .
Table 3: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound E | PC3 (Prostate Cancer) | 5 | |
| Compound F | MCF7 (Breast Cancer) | 10 | |
| Target Compound | TBD | TBD | TBD |
Case Studies
A notable study involved the synthesis and evaluation of a series of oxadiazole derivatives where one compound demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis. The results showed that modifications in the oxadiazole structure could enhance biological activity significantly .
In another case study, a derivative similar to our target compound was screened for its anticancer effects on multicellular spheroids, which more closely mimic in vivo conditions compared to traditional two-dimensional cell cultures . The findings suggested that structural components like the benzofuran and sulfonamide groups play crucial roles in enhancing cytotoxicity against cancer cells.
Q & A
Q. What are the key considerations for synthesizing N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide?
The synthesis typically involves multi-step reactions, including the formation of the oxadiazole core and subsequent functionalization. A common procedure involves reacting 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides (e.g., RCH2Cl) in the presence of K2CO3 and DMF at room temperature . Optimization of reaction conditions (e.g., solvent choice, stoichiometry) is critical to achieving high yields and purity. For example, DMF is often preferred for its ability to dissolve polar intermediates, while K2CO3 acts as a base to deprotonate thiols and facilitate nucleophilic substitution .
Q. How can researchers characterize the structural integrity of this compound?
Advanced spectroscopic and chromatographic methods are essential:
- NMR spectroscopy : To confirm the presence of the 1-methylpyrazole (δ 3.8–4.0 ppm for methyl groups) and sulfonamide (δ 7.5–8.0 ppm for aromatic protons) moieties .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- HPLC : To assess purity, particularly for intermediates prone to side reactions (e.g., oxadiazole ring formation) .
Q. What are the primary biological targets for sulfonamide-containing compounds like this one?
Sulfonamides often target enzymes such as carbonic anhydrases, cyclooxygenases, or kinases due to their ability to mimic carboxylate or phosphate groups. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to these targets by analyzing interactions between the sulfonamide group and catalytic residues . Experimental validation via enzyme inhibition assays (e.g., fluorescence-based kinetics) is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolic instability. Strategies include:
- Metabolic profiling : Use LC-MS/MS to identify degradation products or reactive metabolites .
- Structure-activity relationship (SAR) studies : Modify the 2,3-dihydrobenzofuran or pyrazole moieties to enhance stability (e.g., fluorination of aromatic rings to block metabolic hotspots) .
- Statistical Design of Experiments (DoE) : Apply factorial designs to test variables like dosing regimens or formulation additives (e.g., cyclodextrins for solubility enhancement) .
Q. What computational tools are effective for optimizing the reaction pathway of this compound?
Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) can model reaction energetics, while machine learning platforms (e.g., ICReDD’s reaction path search methods) predict optimal conditions (e.g., solvent, temperature) by analyzing historical data . For example, ICReDD’s workflow reduced reaction development time by 40% in similar sulfonamide syntheses .
Q. How does the 1-methylpyrazole substituent influence the compound’s pharmacological profile compared to other pyrazole derivatives?
The 1-methyl group enhances metabolic stability by blocking oxidation at the pyrazole nitrogen. Comparative SAR studies show that bulkier substituents (e.g., 3,5-dimethylpyrazole) reduce off-target effects but may lower solubility. Data from analogs like N-(4-fluorophenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide suggest that methyl groups improve target selectivity by 20–30% in kinase inhibition assays .
Methodological Challenges and Solutions
Q. What experimental design principles are critical for scaling up the synthesis of this compound?
- Membrane separation technologies : Use nanofiltration or reverse osmosis to purify intermediates, reducing solvent waste .
- Process control systems : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress in real time .
- Reactor design : Opt for continuous-flow reactors to improve heat/mass transfer, especially for exothermic steps like oxadiazole cyclization .
Q. How can researchers address low yields in the final sulfonamide coupling step?
Common issues include poor nucleophilicity of the amine or competing side reactions. Solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
